Home > Products > Screening Compounds P87305 > 2-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
2-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide - 851405-65-7

2-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide

Catalog Number: EVT-2967402
CAS Number: 851405-65-7
Molecular Formula: C19H17FN2O3
Molecular Weight: 340.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

The primary research application of 2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, as suggested by the provided papers, is in the field of cancer research. It is investigated for its potential antitumor activity, potentially targeting topoisomerases to inhibit cancer cell proliferation. [ [] ] Additionally, its structural similarity to MCHR1 antagonists indicates potential applications in research related to appetite regulation and obesity. [ [] ] Further investigation is needed to evaluate its efficacy and selectivity for these applications.

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor developed for the treatment of cognitive impairment in neuropsychiatric and neurodegenerative disorders. [] It functions by augmenting cyclic nucleotide signaling pathways in brain regions associated with learning and memory. []

Relevance: While not a direct structural analog, TAK-915 shares a similar pharmacophoric profile with 2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, particularly the presence of a substituted benzamide and a heterocyclic core. Both compounds target similar biological pathways and are explored for their potential in treating cognitive disorders. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: Compound 20 represents another potent and selective PDE2A inhibitor, discovered through efforts to identify compounds structurally distinct from TAK-915. [] This compound has demonstrated robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in rat brains following oral administration and showed efficacy in attenuating MK-801-induced episodic memory deficits in a passive avoidance task in rats. []

Relevance: Though structurally different from 2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, compound 20 targets the same biological pathway (PDE2A inhibition) and shares the benzamide moiety as a common structural feature. [] This suggests a shared pharmacophoric element related to their biological activity, highlighting the potential of exploring diverse heterocyclic scaffolds while maintaining key functional groups. []

3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d)

Compound Description: Compound 4d is a quinazolinone derivative exhibiting significant inhibitory effects against wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) and various tumor cell lines. [] Its antiproliferative activity surpasses that of Gefitinib, inducing apoptosis in MCF-7 cells and arresting them in the G2/M phase. []

Relevance: Similar to 2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, compound 4d incorporates a substituted benzamide moiety. Both compounds also possess a heterocyclic core, although the specific heterocycles differ (quinazolinone in 4d versus quinolone in the main compound). [] Despite targeting different biological pathways, this structural similarity highlights the versatility of the benzamide moiety in contributing to biological activity. []

2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-benzamide (CK-666)

Compound Description: CK-666 is a well-established inhibitor of the Actin-related protein 2 and 3 (Arp2/3) complex, which plays a crucial role in actin polymerization and cell migration. [] CK-666 acts by preventing Arp2/3 from achieving its active conformation. []

Relevance: Both CK-666 and 2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide belong to the class of substituted benzamide derivatives, highlighting a shared structural motif. [] While their specific targets and biological activities differ, the common benzamide moiety suggests a possible starting point for exploring structural modifications and their impact on diverse biological targets. []

N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl] ethyl}-3-bromobenzamide (59)

Compound Description: Compound 59 is a CK-666 analog identified as a more efficient Arp2/3 inhibitor in vivo, despite exhibiting slightly lower in vitro efficiency in the pyrene-actin assay. [] It was discovered through a screening effort to identify potent Arp2/3 inhibitory compounds with improved in vivo efficiency. []

Relevance: Compound 59, like 2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, belongs to the class of substituted benzamides. [] This shared structural motif emphasizes the potential for diverse substitutions on the benzamide scaffold to modulate activity and target specificity.

2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl) ethyl]-5-[(dimethylamino) sulfonyl] benzamide (69)

Compound Description: Compound 69 is another CK-666 analog, identified as an Arp2/3 inhibitor with improved in vivo efficiency. [] Similar to compound 59, its discovery stemmed from the screening of CK-666 structural analogs for improved in vivo potency. []

Relevance: Compound 69 and 2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide share the substituted benzamide scaffold, further illustrating the versatility of this structure in the development of biologically active compounds. []

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

Compound Description: R-VK4-40 is a novel dopamine D3 receptor antagonist displaying high selectivity for the D3 receptor. [] It has demonstrated potential for treating opioid use disorder and mitigating adverse cardiovascular effects associated with certain D3 antagonists. []

Relevance: While structurally distinct from 2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, R-VK4-40 exemplifies a shift in biological target and chemical structure within the benzamide class. [] This highlights the ability to generate entirely new pharmacophores within a similar chemical space while maintaining core structural elements like the benzamide. []

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

Compound Description: R-VK4-116 is a structurally novel D3 receptor antagonist closely related to R-VK4-40, exhibiting high selectivity for the D3 receptor. [] It has also shown potential for the treatment of opioid use disorder. []

Relevance: Similar to R-VK4-40, R-VK4-116 exemplifies a change in biological target and chemical structure within the benzamide class compared to 2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide. [] It further underscores the potential for chemical modifications to generate new pharmacophores with distinct biological activities. []

Properties

CAS Number

851405-65-7

Product Name

2-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide

IUPAC Name

2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Molecular Formula

C19H17FN2O3

Molecular Weight

340.354

InChI

InChI=1S/C19H17FN2O3/c1-25-14-7-6-12-10-13(18(23)22-17(12)11-14)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23)

InChI Key

KUBGZROAMMFADE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.